molecular formula C10H13BrN4NaO11P2 B12062653 8-Bromoinosine 5'-diphosphate sodium salt, 95-98%

8-Bromoinosine 5'-diphosphate sodium salt, 95-98%

Cat. No.: B12062653
M. Wt: 530.07 g/mol
InChI Key: BPPGVAQYGIEACA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromoinosine 5’-diphosphate sodium salt is a chemical compound with the empirical formula C10H13BrN4O11P2 and a molecular weight of 507.08. It is a derivative of inosine, a nucleoside that is a component of RNA. The compound is characterized by the presence of a bromine atom at the 8th position of the inosine molecule and a diphosphate group attached to the 5’ position. This compound is typically available as a sodium salt and is used in various biochemical and molecular biology applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromoinosine 5’-diphosphate sodium salt involves several steps:

    Bromination of Inosine: Inosine is brominated at the 8th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or water.

    Phosphorylation: The brominated inosine is then phosphorylated at the 5’ position using a phosphorylating agent such as phosphorus oxychloride (POCl3) or a similar reagent in the presence of a base like pyridine.

    Formation of Diphosphate: The monophosphate derivative is further reacted with a diphosphorylating agent such as pyrophosphate in the presence of a catalyst to form the diphosphate group.

    Conversion to Sodium Salt: The final product is converted to its sodium salt form by neutralizing with sodium hydroxide or another sodium-containing base

Industrial Production Methods

Industrial production of 8-Bromoinosine 5’-diphosphate sodium salt follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as crystallization, filtration, and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

8-Bromoinosine 5’-diphosphate sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted inosine derivatives depending on the nucleophile used.

    Phosphorylation Products: Triphosphate or monophosphate derivatives.

    Oxidation and Reduction Products: Oxidized or reduced forms of the purine ring

Scientific Research Applications

8-Bromoinosine 5’-diphosphate sodium salt has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromoinosine 5’-diphosphate sodium salt involves its interaction with specific molecular targets:

Comparison with Similar Compounds

8-Bromoinosine 5’-diphosphate sodium salt can be compared with other similar compounds:

    8-Bromoadenosine 5’-diphosphate: Similar structure but with an adenine base instead of inosine.

    8-Bromoguanosine 5’-diphosphate: Contains a guanine base.

    8-Bromocytidine 5’-diphosphate: Contains a cytosine base.

Uniqueness

8-Bromoinosine 5’-diphosphate sodium salt is unique due to its inosine base, which provides distinct biochemical properties and applications compared to its adenine, guanine, and cytosine counterparts .

Properties

Molecular Formula

C10H13BrN4NaO11P2

Molecular Weight

530.07 g/mol

InChI

InChI=1S/C10H13BrN4O11P2.Na/c11-10-14-4-7(12-2-13-8(4)18)15(10)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,12,13,18)(H2,19,20,21);

InChI Key

BPPGVAQYGIEACA-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)Br.[Na]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.